

Reagents for functionalizing 5-amino-indanone core

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Compound of Interest

Compound Name: *5-Amino-7-chloro-2,3-dihydroinden-1-one*

Cat. No.: *B11908271*

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Executive Summary & Strategic Value

The 5-amino-1-indanone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3

), GPCR ligands, and neuroprotective agents (analogous to Donepezil). Its dual functionality—an electron-rich aniline at position 5 and an electrophilic ketone at position 1—offers orthogonal vectors for diversification.

However, this duality presents a synthetic challenge: the C-1 ketone activates the C-2 position (alpha-carbon) toward enolization, while the C-5 amine strongly activates the aromatic ring (positions C-4 and C-6) toward electrophilic aromatic substitution (EAS). Successful functionalization requires a "protection-first" or "chemoselective-reagent" approach to avoid polymerization or regio-isomeric mixtures.

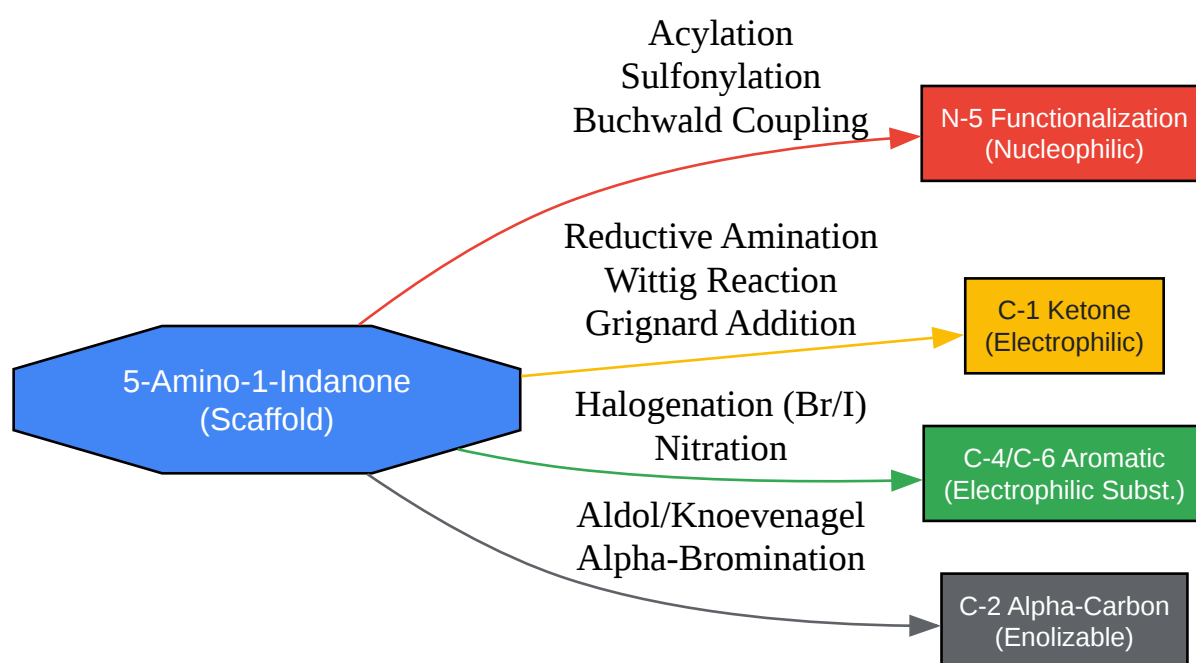
This guide provides validated protocols for selectively targeting the Amine (N-5), the Ketone (C-1), and the Aromatic Core (C-4/C-6).

Chemical Reactivity Profile (Logic & Mechanism)

Before initiating synthesis, researchers must understand the electronic push-pull dynamics of the core.

- N-5 (Aniline Nitrogen): The most nucleophilic site. Reacts readily with acyl chlorides, sulfonyl chlorides, and isocyanates. In metal-catalyzed couplings (Buchwald-Hartwig), it acts as the amine partner.
- C-1 (Ketone): Susceptible to nucleophilic attack (Grignard, hydride reduction) and condensation (reductive amination). It also acidifies the C-2 protons ().
- C-4 & C-6 (Aromatic Ring):
 - Cooperative Directing: The C-5 amino group is an ortho/para director. The C-1 ketone is a meta director. Both groups cooperatively direct electrophiles to C-4 and C-6.
 - Steric Constraint: C-4 is the "peri" position, sterically crowded by the C-1 carbonyl. C-6 is less hindered and is the preferred site for bulky electrophiles (e.g., bromination, iodination).

Visualization: Reactivity Map of 5-Amino-1-Indanone



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Caption: Orthogonal reactivity vectors of the 5-amino-1-indanone core. Colors indicate distinct chemical behaviors.

Detailed Experimental Protocols

Protocol A: N-Functionalization via Buchwald-Hartwig Coupling

Target: Synthesis of N-Aryl-5-aminoindanones (Kinase Inhibitor Motifs)

Rationale: Direct

is often difficult with electron-rich anilines. Palladium-catalyzed coupling is robust. We utilize a Pd(OAc)₂ / Xantphos system which is highly effective for indanone-anilines, preventing chelation of Pd by the ketone.

Reagents:

- 5-Amino-1-indanone (1.0 equiv)
- Aryl Bromide (1.2 equiv)
- Pd(OAc)₂ (2-5 mol%)
- Xantphos (4-10 mol%)
- Cs₂CO₃ (2.0 equiv)
- 1,4-Dioxane (dry, 0.2 M concentration)

Step-by-Step Methodology:

- Setup: In a glovebox or under argon flow, charge a sealable reaction vial with 5-amino-1-indanone, aryl bromide, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
- Solvent Addition: Add anhydrous 1,4-dioxane. Sparge with argon for 5 minutes to remove dissolved oxygen (critical for catalyst longevity).

- Reaction: Seal the vial and heat to 100°C for 12–16 hours.
 - Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine typically fluoresces blue; the product will likely be red-shifted (yellow/orange).
- Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).
 - Note: Indanone derivatives often streak on silica. Add 1% Triethylamine (TEA) to the eluent to improve peak shape.

Protocol B: Reductive Amination at C-1

Target: Synthesis of 1,5-Diaminoindanes (GPCR Ligands)

Rationale: The C-1 ketone is sterically constrained. Standard reductive amination can be sluggish. Using Titanium(IV) Isopropoxide (Ti(OiPr)₄) as a Lewis acid dehydrating agent accelerates imine formation before reduction.

Reagents:

- 5-Amino-1-indanone (1.0 equiv)
- Primary/Secondary Amine (1.2 equiv)
- Ti(OiPr)₄ (1.5 equiv)
- NaBH₄ (2.0 equiv) or NaBH(OAc)₃ (for higher chemoselectivity)
- Methanol (MeOH) and THF (dry)

Step-by-Step Methodology:

- Imine Formation: In a flame-dried flask, dissolve 5-amino-1-indanone and the amine partner in dry THF. Add Ti(OiPr)₄ dropwise. Stir at RT for 6–12 hours.

- Observation: The solution often turns slightly turbid or changes color as the titanium-imine complex forms.
- Reduction: Cool the mixture to 0°C. Dilute with MeOH (equal volume to THF). Carefully add NaBH₄ portion-wise. (Caution: Gas evolution).
- Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (to precipitate Titanium salts as white TiO₂ solid).
- Workup: Dilute with EtOAc. Filter off the TiO₂ solid through Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
- Purification: The product is a diamine. Use amine-functionalized silica or run a column with DCM/MeOH/NH₄OH (90:10:1).

Protocol C: Regioselective Bromination (C-6 vs C-4)

Target: Precursors for Suzuki Coupling

Rationale: The 5-amino group activates both C-4 and C-6. To favor C-6 (less hindered), use a mild brominating agent like N-Bromosuccinimide (NBS) at low temperature. Using elemental bromine (

) often leads to over-bromination or C-2 (alpha) bromination.

Reagents:

- 5-Amino-1-indanone (1.0 equiv)
- NBS (1.05 equiv)
- Acetonitrile (ACN) or DMF (0.1 M)
- Temperature: 0°C to RT[2][3][4]

Step-by-Step Methodology:

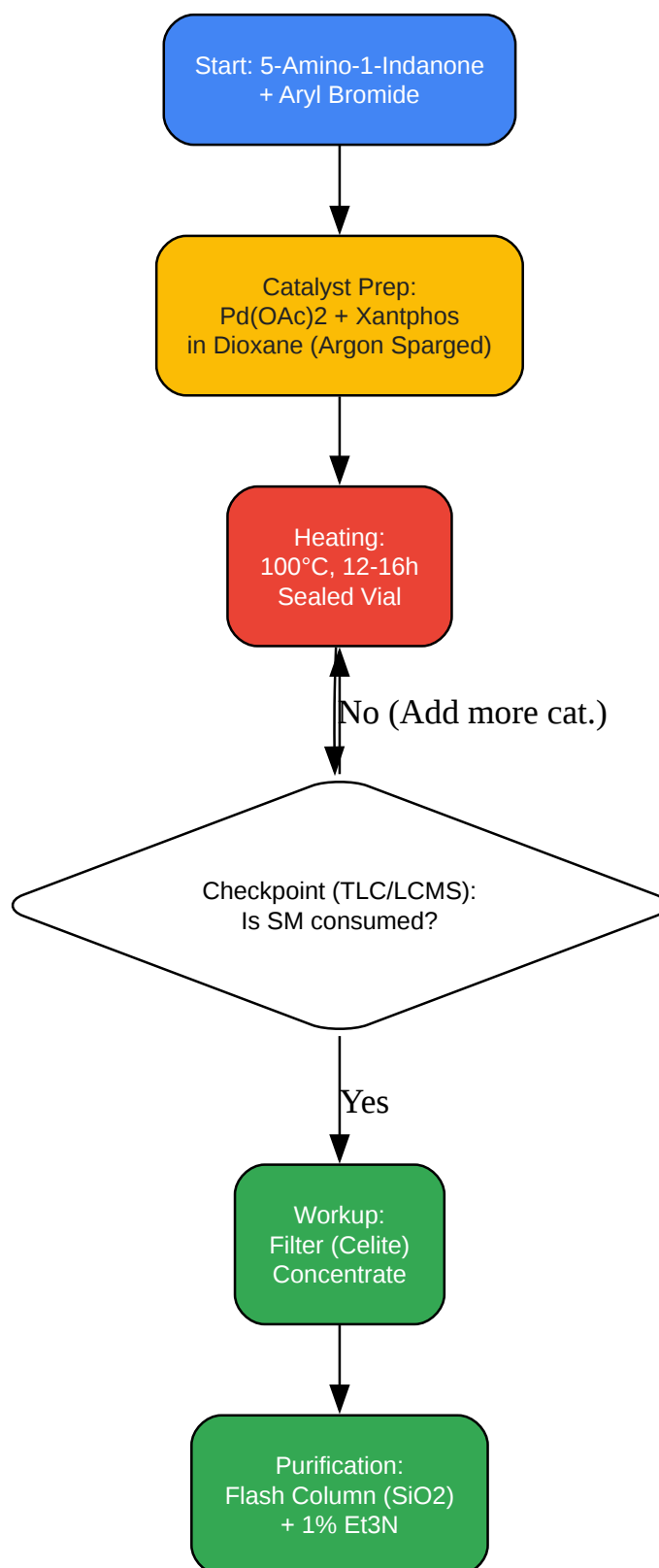
- Dissolution: Dissolve substrate in ACN at 0°C.

- Addition: Add NBS portion-wise over 30 minutes. Keep the solution dark (wrap flask in foil) to prevent radical side reactions at the benzylic (C-3) position.
- Monitoring: Stir at 0°C for 2 hours. Check LCMS.
 - Regio-check: C-6 bromo isomer typically elutes slightly later than C-4 due to planarity differences. NMR is required for confirmation (C-4 H and C-7 H coupling patterns).
- Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove active bromine. Extract with EtOAc.

Troubleshooting & Optimization Guide

Issue	Probable Cause	Solution
Low Yield in Buchwald	Catalyst poisoning by free amine or ketone chelation.	Switch to BrettPhos or RuPhos precatalysts (3rd Gen). Ensure strictly anhydrous conditions.
Over-alkylation (N-5)	Primary amine reacting twice with alkyl halides.	Avoid direct alkylation. Use Reductive Amination (Protocol B) or Acylation followed by reduction.
C-2 Bromination	Enolization of ketone during bromination.	Avoid acidic conditions (HBr byproduct). Use NBS in DMF (non-acidic) or add a base scavenger like K ₂ CO ₃ .
Insolubility	Flat aromatic core stacks (pi-pi interactions).	Use solvent mixtures: DCM/MeOH or THF/DMF. Warm the solvent slightly during workup.

Workflow Visualization: Buchwald-Hartwig Coupling



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Caption: Optimized workflow for Pd-catalyzed amination of 5-amino-1-indanone.

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